Golgicide A-1

CAS No.:

Cat. No.: VC14544457

Molecular Formula: C17H14F2N2

Molecular Weight: 284.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H14F2N2 |

|---|---|

| Molecular Weight | 284.30 g/mol |

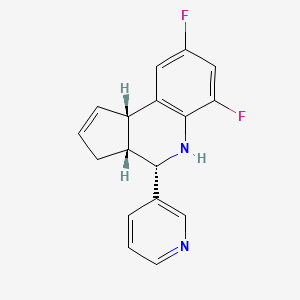

| IUPAC Name | (3aR,4S,9bS)-6,8-difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline |

| Standard InChI | InChI=1S/C17H14F2N2/c18-11-7-14-12-4-1-5-13(12)16(10-3-2-6-20-9-10)21-17(14)15(19)8-11/h1-4,6-9,12-13,16,21H,5H2/t12-,13+,16+/m0/s1 |

| Standard InChI Key | NJZHEQOUHLZCOX-WOSRLPQWSA-N |

| Isomeric SMILES | C1C=C[C@H]2[C@@H]1[C@H](NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |

| Canonical SMILES | C1C=CC2C1C(NC3=C2C=C(C=C3F)F)C4=CN=CC=C4 |

Introduction

Chemical and Structural Properties of Golgicide A-1

Golgicide A-1 is a synthetic quinoline derivative with the molecular formula and a molecular weight of 284.30 g/mol . The compound exists as a diastereoisomeric mixture comprising racemic cis- and trans-golgicide A in a 10:1 ratio, with the (3aS,4R,9bR) isomer identified as the most biologically active form . Key structural features include:

-

Core structure: A cyclopenta[c]quinoline scaffold substituted with fluorine atoms at positions 6 and 8, and a pyridin-3-yl group at position 4.

-

Stereochemical specificity: The cis isomer exhibits higher binding affinity for GBF1 due to optimal spatial alignment with the Sec7 domain interfacial cleft .

Table 1: Physicochemical Properties of Golgicide A-1

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 284.30 g/mol | PubChem |

| CAS Number | 1139889-93-2 | Tocris |

| Purity | ≥98% (HPLC) | Tocris |

| Storage Conditions | Room temperature | Tocris |

The compound’s InChIKey (NJZHEQOUHLZCOX-FTLRAWMYSA-N) and SMILES notation (FC4=CC([C@]3([H])C@2CC=C3)=C(C(F)=C4)NC2C1=CN=CC=C1) reflect its stereochemical complexity and fluorine substitutions, which enhance metabolic stability and target selectivity .

Mechanism of Action: Targeting GBF1-Arf1 Interactions

Golgicide A-1 inhibits GBF1, a guanine nucleotide exchange factor (GEF) responsible for activating ADP-ribosylation factor 1 (Arf1) at the cis-Golgi membrane . Arf1-GTP recruits COPI vesicles, which mediate retrograde transport and maintain Golgi integrity. Golgicide A-1 binds reversibly to the interfacial cleft between Arf1 and the GBF1 Sec7 domain, preventing GDP-GTP exchange and subsequent COPI coatomer assembly .

Key Mechanistic Insights:

-

Rapid COPI Dissociation: Treatment with Golgicide A-1 (10–20 μM) induces dissociation of βCOP from Golgi membranes within 5 minutes, leading to Golgi and trans-Golgi network (TGN) disassembly .

-

Selectivity for GBF1: Unlike brefeldin A (BFA), which inhibits multiple ArfGEFs, Golgicide A-1 specifically targets GBF1 due to interactions with a tripeptide loop unique to this GEF . Resistance mutations (e.g., GBF1-M832L) confirm target specificity .

-

Trafficking Arrest: Anterograde transport of tsVSVG-GFP and secretory GFP is arrested at the ER-Golgi intermediate compartment (ERGIC), while retrograde Shiga toxin transport halts in endosomes .

Functional Consequences of GBF1 Inhibition

Golgi Disassembly and Secretory Pathway Disruption

Golgicide A-1 treatment (30–60 minutes) disperses GM130-positive Golgi membranes into cytoplasmic vesicles and ERGIC-53-positive compartments . This phenotype mirrors expression of dominant-negative GBF1-E794K, confirming GBF1’s role in maintaining Golgi architecture . Secretion of soluble and transmembrane proteins (e.g., VSVG, GFP) is blocked at ERGIC, while transferrin recycling remains unaffected, highlighting GBF1’s exclusive role in Golgi-TGN trafficking .

Retrograde Transport Impairment

Retrograde transport of Shiga toxin to the TGN requires functional GBF1. In Golgicide A-1-treated cells, toxin accumulation in early/recycling endosomes occurs without reaching the dispersed TGN, implicating GBF1 in endosome-TGN retrograde communication . This defect is rescued by expression of BFA/GCA-resistant GBF1-M832L, underscoring the compound’s specificity .

Comparative Pharmacological Profiles

Table 2: Golgicide A-1 vs. Brefeldin A (BFA)

| Parameter | Golgicide A-1 | Brefeldin A |

|---|---|---|

| Target | GBF1 | Multiple ArfGEFs (GBF1, BIG1/2) |

| Reversibility | Rapidly reversible | Irreversible |

| Golgi Disassembly | 30–60 minutes | 10–15 minutes |

| ERGIC Retention | Yes | No |

| TGN Dispersion | Complete | Partial |

Golgicide A-1’s reversibility (washout restores COPI binding within 15 minutes) and specificity make it superior to BFA for time-resolved studies of Golgi dynamics .

Research Applications and Recent Advances

Elucidating GBF1 Phosphorylation-Dependent Regulation

Recent studies identify conserved phosphorylation sites (S174, S349, S352, Y377, Y515) in GBF1’s N-terminal region that modulate Golgi targeting . Alanine substitutions (e.g., Y377A, Y515C) reduce GBF1 localization to GM130-positive membranes by >50%, impairing Arf1 activation and COPI recruitment . Golgicide A-1 has been instrumental in dissecting phosphorylation-independent GBF1 functions, as its inhibitory effects are unaltered by phosphomimetic mutations .

High-Throughput Screening and Drug Discovery

Golgicide A-1’s identification via a shiga toxin-based screen underscores its utility in probing pathogen-host interactions . Current efforts leverage its scaffold to develop analogs with improved blood-brain barrier penetration for neurodegenerative disease research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume